1-Methyl-2-oxo-1,2-dihydroquinoline-5-carboxylic acid
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Overview
Description
1-Methyl-2-oxo-1,2-dihydroquinoline-5-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-oxo-1,2-dihydroquinoline-5-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the ester hydrolysis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid esters .
Industrial Production Methods
Industrial production methods for this compound often involve high-temperature transesterification or specialized hydrolysis techniques to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-1,2-dihydroquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Substitution reactions with nucleophiles can produce a range of substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, acetic acid, and various alkylating agents .
Major Products
Major products formed from these reactions include pyrazoloquinoline derivatives, which have unique biological activities .
Scientific Research Applications
1-Methyl-2-oxo-1,2-dihydroquinoline-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydroquinoline-5-carboxylic acid involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-Phenyl-1,3-oxazol-5(4H)-ones
- Ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylate derivatives
Uniqueness
1-Methyl-2-oxo-1,2-dihydroquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-methyl-2-oxoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-12-9-4-2-3-8(11(14)15)7(9)5-6-10(12)13/h2-6H,1H3,(H,14,15) |
InChI Key |
YUUPQPJEUILXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC2=C(C=CC=C21)C(=O)O |
Origin of Product |
United States |
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